molecular formula C10H18O2 B1493955 Ethyl 2-propylpent-2-enoate

Ethyl 2-propylpent-2-enoate

Cat. No. B1493955
M. Wt: 170.25 g/mol
InChI Key: VGICYSRIICMHCP-UHFFFAOYSA-N
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Patent
US04966996

Procedure details

A solution of 100 g of triethylene diamine (1,4-diazabicyclo[2,2,2]-octane) in 400 ml of acetonitrile are added to a solution of 100 g of 2-bromo-2-propyl pentanoic acid ethyl ester in 200 ml of acetonitrile. The colourless reaction mixture is refluxed for 8 hours and precipitation of a white salt starts after only 15 minutes. Subsequently approximately 450 ml of acetonitrile are distilled off and recovered on the rotary evaporator at 200 mbar and 40° C. The oily-crystalline residue is mixed with 1000 ml of water, accompanied by the dissolving of the separated salt. After acidifying with 1N hydrochloric acid to pH 1, the separated oil is taken up in 150 ml of n-hexane and the aqueous phase is extracted twice more with in each case 150 ml of n-hexane. After washing and drying the organic phase, distillation takes place. The yield is 54.3 g of a mixture of E and Z-2-propyl-2-pentenoic acid ethyl ester with a content of 42 g of the sought E-isomer, corresponding to 62% based on the starting product.
[Compound]
Name
triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5](Br)([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8])[CH3:2]>C(#N)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH2:9][CH2:10][CH3:11])=[CH:6][CH2:7][CH3:8])[CH3:2]

Inputs

Step One
Name
triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(CCC)(CCC)Br)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The colourless reaction mixture is refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
precipitation of a white salt starts after only 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Subsequently approximately 450 ml of acetonitrile are distilled off
CUSTOM
Type
CUSTOM
Details
recovered on the rotary evaporator at 200 mbar and 40° C
ADDITION
Type
ADDITION
Details
The oily-crystalline residue is mixed with 1000 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolving of the separated salt
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice more with in each case 150 ml of n-hexane
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the organic phase, distillation

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=CCC)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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